molecular formula C21H39N3O8 B12410201 Desthiobiotin-PEG4-acid

Desthiobiotin-PEG4-acid

Cat. No.: B12410201
M. Wt: 461.5 g/mol
InChI Key: ZOYWRMMBEMRBFL-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desthiobiotin-PEG4-acid is a chemical reagent that integrates a desthiobiotin affinity tag with a flexible polyethylene glycol (PEG4) spacer, terminating in a carboxylic acid functional group. The terminal carboxylic acid can be readily conjugated to primary amine groups present on proteins, peptides, or other molecules under standard coupling conditions, facilitating the introduction of the desthiobiotin tag onto a target molecule . Desthiobiotin is a single-ring, sulfur-free analog of biotin that binds with high specificity to avidin and streptavidin affinity columns but with a lower affinity (Kd ≈ 10⁻¹¹ M) compared to native biotin . This "soft-release" characteristic is a key research value: desthiobiotinylated molecules can be efficiently eluted from streptavidin resins under mild conditions using competitive displacement with free biotin . This enables the high-yield purification of target proteins or complexes while minimizing the co-purification of endogenous, irreversibly bound biotinylated molecules, making it ideal for sensitive pull-down experiments . In practice, this reagent is widely used in chemical proteomics for the proteome-wide identification of protein targets. For instance, desthiobiotin-conjugated probes are employed to covalently label binding proteins, which are then captured on streptavidin beads, washed, and gently eluted for identification by LC-MS/MS . The inclusion of the PEG4 linker significantly improves the aqueous solubility of the probe, enhancing its effectiveness in biological assays . Furthermore, this compound serves as a valuable building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it can function as a linker connecting a ligand for an E3 ubiquitin ligase to a target protein ligand . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H39N3O8

Molecular Weight

461.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C21H39N3O8/c1-17-18(24-21(28)23-17)5-3-2-4-6-19(25)22-8-10-30-12-14-32-16-15-31-13-11-29-9-7-20(26)27/h17-18H,2-16H2,1H3,(H,22,25)(H,26,27)(H2,23,24,28)/t17-,18+/m0/s1

InChI Key

ZOYWRMMBEMRBFL-ZWKOTPCHSA-N

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Preparation Methods

Basic Properties

The key properties of this compound are summarized in the following table:

Property Specification
Molecular Formula C₂₁H₃₉N₃O₈
Molecular Weight 461.55
IUPAC Name 22-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-17-oxo-4,7,10,13-tetraoxa-16-azadocosanoic acid
Appearance Colorless to slightly yellow oil
Purity >95% (HPLC)

Solubility Profile

Understanding the solubility characteristics of this compound is crucial for proper preparation of working solutions. The compound exhibits differential solubility across various solvents:

Solvent Solubility
DMSO High
DMF High
DCM Moderate
THF Moderate
Chloroform Moderate
Water Limited

The incorporation of the PEG4 linker significantly enhances the aqueous solubility compared to shorter linkers (e.g., C3), making it more suitable for biological applications.

Stock Solution Preparation

Preparing consistent stock solutions is a critical step for reproducible experimental results with this compound.

Solvent Selection

When preparing stock solutions, solvent selection should be based on downstream applications and solubility requirements:

  • For maximum solubility: DMSO or DMF are recommended
  • For biological applications requiring lower DMSO concentrations: Consider preparing in aqueous buffers with minimal organic solvent

Standard Stock Solution Preparation Protocol

The following protocol outlines the preparation of stock solutions at various concentrations:

  • Allow the compound to equilibrate to room temperature before opening
  • Under inert gas (nitrogen preferred), weigh the required amount of this compound
  • Add the appropriate volume of anhydrous solvent (preferably DMSO or DMF)
  • Mix by gentle vortexing or pipetting until completely dissolved
  • For improved dissolution:
    • Heat the solution to 37°C
    • Use ultrasonic bath for several minutes
  • Aliquot the stock solution to minimize freeze-thaw cycles
  • Store according to the stability recommendations listed above

Stock Solution Concentration Table

The following table provides guidance for preparing stock solutions at commonly used concentrations:

Target Concentration Solvent Volume for 1 mg Solvent Volume for 5 mg Solvent Volume for 10 mg
1 mM 2.1666 mL 10.8331 mL 21.6661 mL
5 mM 0.4333 mL 2.1666 mL 4.3332 mL
10 mM 0.2167 mL 1.0833 mL 2.1666 mL

Quality Control Considerations

To ensure the integrity of prepared stock solutions, consider the following quality control measures:

  • Visual inspection: Solution should be clear without precipitates
  • UV absorbance: Can be used to confirm concentration
  • HPLC: For verification of purity if instrumentation is available
  • Test aliquot in intended application at lower scale before proceeding to full experiments

Application in PROTAC Synthesis

This compound serves as a valuable linker in the preparation of PROTACs, which contain two different ligands: one for an E3 ubiquitin ligase and another for the target protein.

Functional Role in PROTAC Design

In PROTAC synthesis, this compound offers several advantages:

  • The PEG4 linker provides appropriate spacing between the E3 ligase ligand and target protein ligand
  • Enhanced aqueous solubility compared to non-PEGylated linkers
  • Reduced aggregation and precipitation during reactions
  • The desthiobiotin moiety enables reversible binding to streptavidin with less affinity than biotin (Kd = 10⁻¹¹ vs 10⁻¹⁵ M, respectively)

Conjugation Chemistry

The carboxylic acid group of this compound enables standard amide coupling reactions for conjugation to amine-containing molecules. Typical coupling procedures include:

  • Activation of the carboxylic acid using coupling reagents (EDC/NHS, HATU, or similar)
  • Reaction with primary amines under mild basic conditions
  • Purification by chromatography

Analytical Methods for Characterization

Proper characterization is essential to confirm the identity and purity of this compound preparations.

Analytical Techniques

The following analytical methods are commonly employed for characterization:

  • High-Performance Liquid Chromatography (HPLC)

    • Typically performed using C18 columns
    • UV detection at 220-280 nm
    • Target purity: >95%
  • Mass Spectrometry

    • Expected [M+H]⁺: 462.56
    • Common adducts: [M+Na]⁺, [M+K]⁺
  • Nuclear Magnetic Resonance (NMR)

    • ¹H and ¹³C NMR can confirm structural integrity
    • Characteristic peaks for desthiobiotin and PEG4 regions

Purity Assessment

For research applications, purity assessment is critical. Commercial sources typically provide this compound with >95% purity as determined by HPLC.

Comparative Properties with Related Compounds

Understanding the relationship between this compound and its derivatives provides context for preparation decisions.

Comparison with Related Derivatives

Various functional derivatives of the basic Desthiobiotin-PEG4 structure exist, each with specific applications:

Derivative Functional Group Primary Application
This compound Carboxylic acid PROTAC linker synthesis
Desthiobiotin-PEG4-DBCO DBCO Click chemistry with azides
Hydrazide-PEG4-Desthiobiotin Hydrazide Glycoprotein labeling
Desthiobiotin-PEG4-amine Amine Conjugation to carboxylic acids

Each derivative maintains the core desthiobiotin structure with its characteristic reversible binding to streptavidin, while offering different reactive handles for specific chemistries.

Troubleshooting Common Preparation Issues

Researchers may encounter several challenges when preparing solutions of this compound.

Poor Solubility

If solubility issues occur:

  • Warm the solution to 37°C
  • Sonicate in an ultrasonic bath
  • Consider using a co-solvent system (e.g., DMSO with aqueous buffer)
  • Ensure anhydrous solvents are used for initial dissolution

Stability Concerns

If degradation is suspected:

  • Prepare fresh solutions
  • Store under inert gas
  • Protect from light
  • Consider analytical verification of integrity before use
  • Avoid repeated freeze-thaw cycles by preparing appropriately sized aliquots

Scientific Research Applications

Protein Purification and Labeling

Desthiobiotin-PEG4-acid exhibits a unique ability to bind to streptavidin with high specificity but lower affinity compared to biotin. This characteristic allows for the soft elution of labeled proteins under mild conditions, which is particularly beneficial in applications where the preservation of protein integrity is critical.

  • Elution Efficiency : Proteins labeled with desthiobiotin can be eluted from streptavidin affinity resins using free biotin, minimizing the co-purification of endogenously biotinylated molecules. This feature is crucial for ensuring the specificity of pull-down experiments and reducing background noise from non-target proteins .
  • Versatility in Labeling : The presence of a primary amine group in this compound allows for easy conjugation with other amine-reactive groups, facilitating the attachment to various biomolecules including antibodies and enzymes .

Click Chemistry Applications

The incorporation of this compound into biomolecules can be achieved through strain-promoted alkyne-azide cycloaddition (SPAAC) without the need for copper catalysis. This method is advantageous for labeling applications that require high specificity and reduced aggregation during the labeling reaction.

  • Reduced Aggregation : The hydrophilic PEG4 moiety enhances solubility and reduces aggregation during labeling reactions, making it ideal for sensitive assays .

Glycoprotein Labeling

This compound has shown promise in the labeling of glycoproteins, particularly through hydrazide-reactive mechanisms that target aldehyde groups formed by periodate oxidation of sugars.

  • High Recovery Rates : This approach allows for efficient tagging and isolation of glycosylated proteins, which are often critical in cell signaling and recognition processes. The ability to label cell surface glycoproteins without permeating cellular membranes enhances its application in studying cellular interactions .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various experimental settings:

Study TitleAuthorsYearKey Findings
Quantitative secretome analysis using click chemistry-based enrichmentK.E. Witzke et al.2017Demonstrated the utility of this compound for enriching secreted glycoproteins from activated cells .
Tetracyclines modify translation by targeting key human rRNA substructuresJ.D. Mortison et al.2018Utilized desthiobiotinylation for studying ribosomal interactions, showcasing its application in RNA biology .

These studies illustrate how this compound can facilitate complex biochemical analyses by improving specificity and recovery rates during protein purification and interaction studies.

Mechanism of Action

Desthiobiotin-PEG4-acid exerts its effects through its ability to bind to streptavidin and other biotin-binding proteins. The PEG spacer arm increases the solubility and flexibility of the molecule, allowing it to interact more effectively with its targets. The carboxylic acid group enables conjugation to other molecules, forming stable amide bonds .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : C₂₁H₃₉N₃O₈; Molecular weight : 461.56 .
  • Solubility : Water and organic solvents (e.g., DMSO, DMF) .
  • Storage : Stable at -20°C in dry, dark conditions .

Structural and Functional Differences

Compound Key Features Molecular Weight Binding Affinity (Kd) Primary Applications
Desthiobiotin-PEG4-Acid Carboxylic acid for amine coupling; PEG4 spacer; reversible streptavidin binding 461.56 ~10⁻¹¹ M PROTACs, bioconjugation, labeling
DBCO-PEG4-Desthiobiotin DBCO group for copper-free click chemistry; PEG4 spacer; desthiobiotin 719.87 ~10⁻¹¹ M Bioconjugation, in vivo imaging
Desthiobiotin-PEG3-Azide Azide group for click chemistry; PEG3 spacer; reversible binding ~600 (estimated) ~10⁻¹¹ M Biomolecule tracking, pull-down assays
Biotin-PEG4-Hydrazide Biotin (full sulfur); hydrazide for carbonyl coupling; irreversible binding ~527 (CAS: 31127-85-2) ~10⁻¹⁵ M High-affinity capture, ELISA
Mal-PEG4-Acid Maleimide for thiol coupling; PEG4 spacer; carboxylic acid ~525 (estimated) N/A Antibody-drug conjugates, cysteine labeling

Notes:

  • DBCO-PEG4-Desthiobiotin (CAS: 2279951-78-7) enables rapid, bioorthogonal conjugation with azide-functionalized molecules, ideal for in vivo applications .
  • Desthiobiotin-PEG3-Azide offers reversible streptavidin binding, allowing gentle elution with excess biotin .
  • Biotin-PEG4-Hydrazide provides irreversible binding, suited for stable immobilization but less flexible for elution .
Reversible vs. Irreversible Binding
  • This compound and DBCO-PEG4-Desthiobiotin allow gentle elution from streptavidin resins using biotin competitors, critical for purifying sensitive biomolecules .
  • Biotin-PEG4-Hydrazide requires harsh conditions (e.g., denaturing buffers) for elution, risking protein degradation .
Solubility and Biocompatibility
  • All PEG4-containing compounds exhibit enhanced solubility, but This compound and Mal-PEG4-Acid are uniquely suited for aqueous reaction environments .
  • DBCO-PEG4-Desthiobiotin is soluble in organic solvents (e.g., DMSO), expanding its use in hydrophobic systems .
Click Chemistry Compatibility
  • DBCO-PEG4-Desthiobiotin enables copper-free click reactions, reducing cytotoxicity in live-cell studies .
  • Desthiobiotin-PEG3-Azide requires copper catalysts, limiting its use in in vivo models .

Advantages and Limitations

Compound Advantages Limitations
This compound Reversible binding; versatile conjugation Lower affinity than biotin
DBCO-PEG4-Desthiobiotin Bioorthogonal reactions; no copper catalyst Higher cost; complex synthesis
Biotin-PEG4-Hydrazide Ultra-high affinity Irreversible binding; harsh elution

Biological Activity

Desthiobiotin-PEG4-acid is a versatile compound primarily utilized in biochemical research for its ability to facilitate protein labeling and purification. This compound is a PEG-based PROTAC (proteolysis-targeting chimera) linker, which has garnered interest due to its unique properties that enhance the solubility and specificity of protein interactions. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

This compound is a sulfur-free analog of biotin that retains high specificity for binding to streptavidin, albeit with lower affinity compared to biotin (Kd = 101110^{-11} M vs. 101510^{-15} M). The incorporation of a PEG4 linker enhances its solubility in aqueous environments, making it suitable for various biological applications .

PropertyValue
Chemical FormulaC39H51N5O8
Molecular Weight719.87 g/mol
SolubilityDMSO, DMF, MeOH
Storage Conditions-20°C, desiccated

The primary mechanism by which this compound exerts its biological activity involves its ability to label proteins covalently. Upon binding to target proteins, it facilitates their purification through streptavidin affinity chromatography. The unique soft-release characteristic allows for the elution of desthiobiotinylated proteins under mild conditions, minimizing the co-purification of naturally biotinylated molecules .

Applications in Research

  • Protein Labeling and Purification : this compound is extensively used in affinity purification protocols due to its ability to selectively bind streptavidin. This feature is particularly advantageous in proteomic studies where specific protein interactions need to be isolated without disrupting complex formations .
  • Chemical Proteomics : The compound has been employed in chemical proteomic profiling to identify binding partners of specific proteins. For instance, studies have shown that using this compound probes can significantly increase the identification of protein interactions compared to traditional methods .
  • PROTAC Development : As a PROTAC linker, this compound plays a crucial role in targeted protein degradation strategies. By linking a target protein to an E3 ligase recruiter, it facilitates the ubiquitination and subsequent degradation of specific proteins, offering a novel approach for therapeutic interventions .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

  • Study on Protein Interactions : A study utilized this compound in conjunction with mass spectrometry to profile LPA-binding proteins from human proteomes. The results indicated that optimizing probe concentrations led to the identification of a substantial number of unique peptides and proteins .
  • Neurotransmitter Receptor Profiling : Another research project employed hydrazide-PEG4-desthiobiotin for in vivo profiling of receptor-proximal proteins associated with AMPA receptors in the cerebellum. This work demonstrated the compound's utility in capturing dynamic molecular snapshots during developmental stages .

Q & A

Q. What are the key structural components of Desthiobiotin-PEG4-acid, and how do they influence its bioconjugation functionality?

this compound comprises three parts: desthiobiotin (a sulfur-free biotin analog), a tetraethylene glycol (PEG4) spacer, and a terminal carboxyl group. The PEG4 spacer enhances water solubility and reduces steric hindrance during biomolecule conjugation, while the carboxyl group enables covalent bonding with amine-containing targets (e.g., lysine residues in proteins) via carbodiimide crosslinkers like EDC/NHS. The desthiobiotin moiety allows reversible binding to streptavidin-based resins for affinity purification .

Q. How does the PEG4 spacer improve experimental outcomes in aqueous solutions?

The PEG4 spacer increases hydrophilicity, preventing aggregation of labeled biomolecules and ensuring consistent dispersion in aqueous buffers. This property is critical for maintaining the stability of conjugates in physiological conditions, particularly in long-term tracking experiments .

Q. What storage conditions are recommended to preserve this compound stability?

Store the reagent at -20°C in a dry, light-protected environment. Exposure to moisture or repeated freeze-thaw cycles can hydrolyze the carboxyl group or degrade the PEG4 chain, compromising conjugation efficiency .

Advanced Research Questions

Q. How can researchers optimize the molar ratio of this compound to target proteins for efficient labeling?

Conduct pilot experiments with varying molar ratios (e.g., 1:1 to 1:10, reagent:protein) and analyze conjugation efficiency via SDS-PAGE or mass spectrometry. Excess reagent may cause over-labeling and aggregation, while insufficient amounts lead to incomplete conjugation. Adjust pH to 6.5–7.5 to activate the carboxyl group without denaturing the protein .

Q. What analytical methods validate successful conjugation of this compound to biomolecules?

Use a combination of techniques:

  • MALDI-TOF/MS to detect mass shifts corresponding to PEG4-acid addition.
  • Streptavidin-affinity chromatography to confirm desthiobiotin functionality.
  • Fluorescent labeling (if paired with FITC-PEG derivatives) for visualization via gel electrophoresis .

Q. How do buffer composition and pH affect the reactivity of the carboxyl group in this compound?

The carboxyl group’s reactivity depends on its ionization state. At pH < 5, the protonated form dominates, reducing nucleophilic attack by amines. Optimal reactivity occurs at pH 7–8, where the deprotonated carboxylate ion readily reacts with EDC-activated intermediates. High salt concentrations (>200 mM) may shield electrostatic interactions, necessitating buffer optimization .

Q. What strategies minimize non-specific binding during affinity purification with this compound?

  • Pre-clear lysates with unmodified streptavidin resins to remove endogenous biotinylated proteins.
  • Include competitive elution agents (e.g., 2-4 mM biotin or 0.1% SDS) to disrupt desthiobiotin-streptavidin interactions gently.
  • Use stringent wash buffers (e.g., 0.5 M NaCl, 0.1% Tween-20) to reduce non-specific adsorption .

Q. When should this compound be preferred over traditional biotinylated reagents?

Desthiobiotin’s weaker binding to streptavidin (Kd ~10⁻⁷ M vs. biotin’s Kd ~10⁻¹⁵ M) enables gentler elution without denaturation, preserving protein functionality. This is advantageous for isolating sensitive complexes or regenerating resins for reuse .

Q. How can researchers troubleshoot inconsistent labeling efficiency across experiments?

  • Verify reagent purity (≥95% by HPLC; impurities may block reactive groups).
  • Standardize reaction time (1–2 hours at 25°C) and avoid prolonged incubation, which increases hydrolysis.
  • Use fresh EDC/NHS and avoid phosphate buffers, which inhibit carbodiimide activity .

Q. How does this compound integrate with click chemistry for multi-step bioconjugation?

Combine with DBCO-PEG4-desthiobiotin ( ) for orthogonal labeling: first, conjugate this compound to amines via EDC, then perform strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-functionalized probes. This modular approach enables sequential labeling of distinct biomolecule sites .

Methodological Considerations

  • Reproducibility : Document reaction conditions (pH, temperature, molar ratios) rigorously, aligning with guidelines for experimental reporting ().
  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., affinity chromatography + fluorescence quantification) to address variability in labeling efficiency .
  • Ethical Compliance : Ensure all applications adhere to institutional biosafety protocols, particularly when handling human-derived samples ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.